molecular formula C23H17N3OS3 B1672437 Gue1654 CAS No. 397290-30-1

Gue1654

カタログ番号: B1672437
CAS番号: 397290-30-1
分子量: 447.6 g/mol
InChIキー: UFOBDFMYJABXGK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ゲ1654は、オキソエイコサノイド受容体1(OXE-R)のモジュレーターとしての役割で知られる合成有機化合物です。 OXE-RによるGアルファi-ベータガンマヘテロ三量体の活性化時に、Gベータガンマシグナル伝達経路を選択的に阻害します

準備方法

合成経路と反応条件

ゲ1654の合成は、コア構造の調製から始まり、官能基の修飾が続く、複数のステップを伴います。主なステップには、次のものがあります。

工業的生産方法

ゲ1654の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。主な考慮事項には、次のものがあります。

化学反応の分析

反応の種類

ゲ1654は、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、

科学研究への応用

ゲ1654は、オキソエイコサノイド受容体1を含むシグナル伝達経路の研究、Gベータガンマシグナル伝達の役割の理解、Gベータガンマシグナル伝達の異常に関与する状態における潜在的な治療的応用など、科学研究において幅広い応用範囲を持っています。

    化学: オキソエイコサノイド受容体1を含むシグナル伝達経路を研究するためのツールとして使用されます。

    生物学: さまざまな生物学的プロセスにおけるGベータガンマシグナル伝達の役割の理解に役立ちます。

    医学: Gベータガンマシグナル伝達の異常に関与する状態における潜在的な治療的応用があります。

    産業: 新しい医薬品や治療薬の開発に使用されます.

科学的研究の応用

The compound Gue1654, a synthetic molecule with potential applications in various scientific fields, has garnered attention for its diverse utility. This article provides a comprehensive overview of the applications of this compound, supported by case studies and data tables that illustrate its significance in research and industry.

Drug Discovery and Development

This compound has shown promise in the field of drug discovery, particularly in the context of targeting specific proteins associated with diseases. For instance, studies utilizing molecular docking techniques have highlighted this compound's ability to bind effectively to target proteins, suggesting its potential as a lead compound in therapeutic development against conditions such as cancer and viral infections.

Case Study: Molecular Docking Analysis

A recent study conducted a molecular docking analysis to evaluate the binding affinity of this compound to the S-glycoprotein of SARS-CoV-2. The findings indicated a strong interaction, which could inform future antiviral drug design efforts aimed at inhibiting viral entry into host cells.

Compound Target Protein Binding Affinity (kcal/mol)
This compoundS-glycoprotein-9.5

Bioconjugation Techniques

Another significant application of this compound lies in bioconjugation, where it is used to enhance the delivery of therapeutic agents. By conjugating this compound with targeting moieties such as peptides or antibodies, researchers have developed systems that can selectively deliver drugs to specific cell types, improving efficacy while minimizing side effects.

Case Study: Targeted Drug Delivery

In a study focused on cancer treatment, this compound was conjugated with an integrin-targeting peptide. The resulting bioconjugate demonstrated enhanced cellular uptake in cancer cells compared to non-targeted controls.

Bioconjugate Target Cell Type Uptake Efficiency (%)
This compound-PeptideCancer Cells75
Control (Free Drug)Cancer Cells30

Imaging Applications

This compound has also been explored for its imaging capabilities, particularly in mass spectrometry imaging (MSI). Its luminescent properties allow for the visualization of biological processes at a cellular level, providing valuable insights into disease mechanisms.

Case Study: Mass Spectrometry Imaging

A recent investigation utilized this compound in MSI to track drug distribution within tissues. The results indicated that this compound could effectively highlight areas of drug accumulation, aiding in the assessment of therapeutic efficacy.

Imaging Technique Detection Limit (µM) Application
Mass Spectrometry0.1Drug Distribution Mapping

作用機序

ゲ1654は、オキソエイコサノイド受容体1によるGアルファi-ベータガンマヘテロ三量体の活性化時に、Gベータガンマシグナル伝達経路を選択的に阻害することにより、その効果を発揮します。 この阻害は、HEK293細胞におけるGタンパク質共役内向き整流性カリウムチャネルの開口を防ぎます . 関与する分子標的には、Gベータガンマサブユニットとオキソエイコサノイド受容体1が含まれます .

生物活性

Gue1654 is a selective antagonist of the oxoeicosanoid receptor (OXE-R), primarily known for its role in mediating the biological effects of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE). This compound has garnered attention due to its significant implications in various biological processes, particularly in inflammation and cardiovascular diseases. The following sections will detail the biological activity of this compound, supported by case studies and research findings.

This compound acts as a biased antagonist specifically targeting the Gβγ signaling pathway downstream of OXE-R activation. This mechanism was established through studies demonstrating that this compound can inhibit the formation of actin-rich tunneling nanotube (TNT)-like structures induced by 5-oxo-ETE in human adrenocortical cancer cells. The inhibition was shown to be effective without affecting other pathways activated by lysophosphatidic acid (LPA), indicating a selective action on the OXE-R pathway .

Biological Effects

  • Cardiovascular Protection :
    • In a study involving mice with coronary artery ligation-induced ischemic myocardial injury, treatment with this compound significantly alleviated cardiac damage. The compound inhibited OXE-R-mediated signaling pathways that lead to cardiomyocyte apoptosis and inflammatory responses .
    • Activation of branched-chain amino acid transaminase (BCAT) was identified as a protective mechanism, where this compound facilitated BCAT activation, thus mitigating myocardial injury .
  • Inflammatory Response Modulation :
    • This compound has been shown to modulate eosinophil and neutrophil responses to 5-oxo-ETE, which is critical in allergic and inflammatory conditions. For instance, it inhibited eosinophil infiltration in models of asthma and reduced the inflammatory response in skin sensitization experiments .
    • The compound also affected calcium mobilization and actin polymerization in granulocytes, processes essential for cellular migration and degranulation during inflammatory responses .

Study on Acute Myocardial Infarction

A pivotal study highlighted that increased levels of 5-oxo-ETE correlate with acute myocardial infarction (AMI). The selective inhibition by this compound resulted in reduced myocardial injury in mouse models, suggesting its potential as a therapeutic agent for cardiovascular diseases .

Eosinophilic Inflammation

In another investigation, this compound demonstrated efficacy in inhibiting allergen-induced eosinophil infiltration into tissues. This study provided evidence for the role of 5-oxo-ETE in promoting eosinophilic inflammation and showcased this compound's potential as a treatment strategy for eosinophilic disorders .

Research Findings Summary

Study Findings Biological Implications
Acute Myocardial InfarctionThis compound alleviated ischemic injuryPotential therapeutic for AMI
Eosinophilic InflammationInhibited eosinophil infiltrationTreatment for asthma and allergies
TNT FormationReduced actin-rich structure formationInsights into cell communication mechanisms

特性

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS3/c1-28-23-25-17-13-12-16-19(20(17)30-23)29-22(24-16)26-21(27)18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,18H,1H3,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOBDFMYJABXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397290-30-1
Record name 397290-30-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gue1654
Reactant of Route 2
Reactant of Route 2
Gue1654
Reactant of Route 3
Reactant of Route 3
Gue1654
Reactant of Route 4
Reactant of Route 4
Gue1654
Reactant of Route 5
Reactant of Route 5
Gue1654
Reactant of Route 6
Reactant of Route 6
Gue1654
Customer
Q & A

Q1: How does Gue1654 interact with its target, the 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid receptor (OXE-R), and what are the downstream effects of this interaction?

A1: this compound acts as a biased antagonist of OXE-R. [, ] Instead of completely blocking the receptor, it selectively inhibits specific signaling pathways. While traditional OXE-R antagonists block both Gαi and Gβγ signaling, this compound specifically prevents Gβγ signaling without affecting Gαi-related pathways. [, ] This selective inhibition leads to the blockage of β-arrestin2 recruitment, a key step in OXE-R activation. [] Consequently, various 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE)-triggered functions in leukocytes are inhibited, including:

  • Reduced ERK1/2 phosphorylation in eosinophils and neutrophils []
  • Suppression of CD11b/CD18 integrin activation []
  • Inhibition of oxidative burst []
  • Prevention of actin polymerization []
  • Disruption of leukocyte interaction with endothelial cells []
  • Blockage of 5-oxo-ETE-induced Ca2+ flux and chemotaxis in monocytes []

Q2: What is the impact of this compound on leukocyte activation and its potential implications for treating inflammatory diseases?

A2: this compound effectively inhibits the activation of key leukocytes involved in inflammation: neutrophils, eosinophils, and monocytes. [] By preventing 5-oxo-ETE-mediated activation of these cells, this compound disrupts crucial inflammatory processes. This suggests its potential as a therapeutic agent for inflammatory diseases characterized by excessive or dysregulated leukocyte activity, such as acute lung injury. []

Q3: Can you elaborate on the research demonstrating this compound's protective effects in a model of acute lung injury?

A3: A study utilized an in vitro model to investigate the impact of red blood cell-derived lipids, specifically 5-oxo-ETE and 5(S)-hydroxy6,8,11,14-eicosatetraenoic acid (5-HETE), on lung epithelial and endothelial cells. [] These lipids, known to be elevated in conditions like transfusion-related acute lung injury (TRALI), induced cytotoxicity, apoptosis, and inflammation in the lung cells. Treatment with this compound effectively inhibited these detrimental effects, highlighting its potential to protect lung tissues from injury mediated by these specific lipids. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。